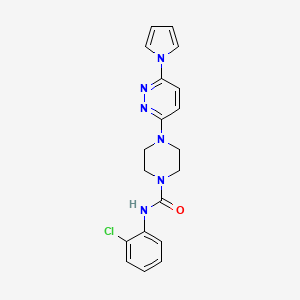
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide
概要
説明
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide, also known as PPCC, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine. PPCC is a piperazine derivative that has been shown to exhibit promising pharmacological properties, making it a potentially useful drug candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide involves the inhibition of specific enzymes and receptors in the body. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to bind to certain receptors in the body, such as the serotonin receptor, which can modulate neurotransmitter release and affect various physiological processes.
生化学的および生理学的効果
Studies have shown that 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide exhibits various biochemical and physiological effects in the body. 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
実験室実験の利点と制限
One of the advantages of using 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which can provide valuable insights into the underlying mechanisms of various diseases. Additionally, 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been shown to exhibit good bioavailability and pharmacokinetic properties, making it a potentially useful drug candidate. However, one limitation of using 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide. One area of focus could be the development of more potent and selective derivatives of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide that exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential applications of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be conducted to investigate the potential use of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide as a tool for studying various signaling pathways and physiological processes in the body.
科学的研究の応用
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. Studies have shown that 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide exhibits potent inhibitory activity against certain enzymes and receptors, making it a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-1-2-6-16(15)21-19(27)26-13-11-25(12-14-26)18-8-7-17(22-23-18)24-9-3-4-10-24/h1-10H,11-14H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTWZRXEYNECAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



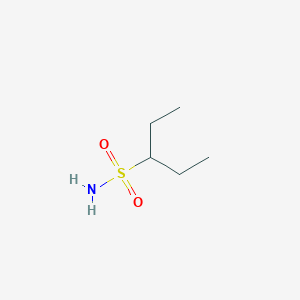
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B3237899.png)
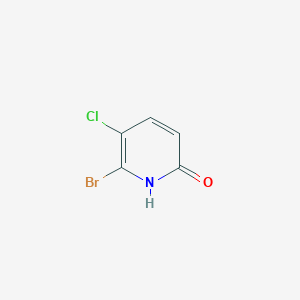
![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3237909.png)
![5-bromo-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3237913.png)
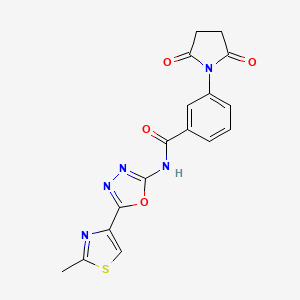
![2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B3237931.png)
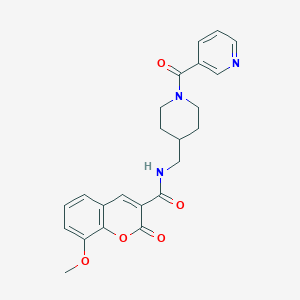
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(o-tolyloxy)ethanone](/img/structure/B3237948.png)
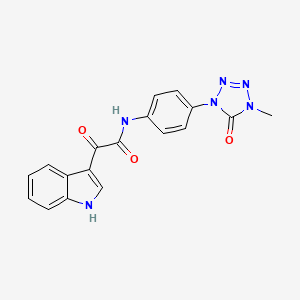
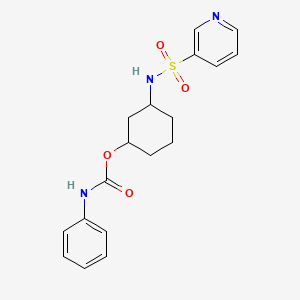
![1-(4-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B3237978.png)
![3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3237979.png)